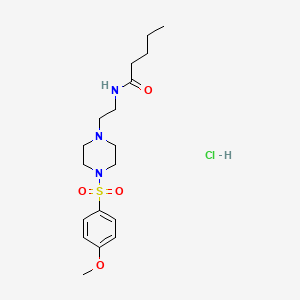
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pentanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pentanamide hydrochloride is a useful research compound. Its molecular formula is C18H30ClN3O4S and its molecular weight is 419.97. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pentanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pentanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal Structure and Computational Analysis
Studies have focused on the crystal structure analysis of related piperazine derivatives to understand their molecular configurations and interactions. For example, Kumara et al. (2017) synthesized new compounds and confirmed their structures through single crystal X-ray diffraction studies. Computational density functional theory (DFT) calculations provided insights into reactive sites, indicating both compounds' electrophilic and nucleophilic nature. The molecular Hirshfeld surface analysis revealed the nature of intermolecular contacts, highlighting the significance of H…H interactions in crystal packing (Kumara et al., 2017).
Receptor Affinity and Ligand Binding
Research into the structural features affecting receptor affinity has led to the identification of derivatives displaying moderate affinity for dopamine D(3) receptors. By modifying the aromatic ring linked to the N-1 piperazine ring, Leopoldo et al. (2002) identified compounds with improved binding affinity, highlighting the compound's potential in studying receptor-ligand interactions (Leopoldo et al., 2002).
Antimicrobial Activity
Patel and Agravat (2009) synthesized new pyridine derivatives and evaluated their antimicrobial activity. The synthesis involved forming an electrophilic N-acetyl-pyridinium complex, leading to products that demonstrated considerable antibacterial activity. This study underscores the compound's potential in developing antimicrobial agents (Patel & Agravat, 2009).
Receptor Antagonism
Research has also explored the compound's role as a receptor antagonist. Yoon et al. (2008) synthesized derivatives evaluated as 5-HT7 receptor antagonists, finding compounds with significant activity and selectivity over other serotonin receptors. This work contributes to the understanding of the therapeutic potential of such compounds in treating neuropsychiatric disorders (Yoon et al., 2008).
β3-Adrenoceptor Agonism
Perrone et al. (2009) identified novel compounds as potent and selective β3-adrenoceptor agonists through structural modifications and pharmacological evaluation. Their findings highlight the importance of the tertiary amine nitrogen atom in the piperazine sulfonamides for β3-AR agonist activity, offering insights into designing new therapeutic agents for treating metabolic disorders (Perrone et al., 2009).
特性
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]pentanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4S.ClH/c1-3-4-5-18(22)19-10-11-20-12-14-21(15-13-20)26(23,24)17-8-6-16(25-2)7-9-17;/h6-9H,3-5,10-15H2,1-2H3,(H,19,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOWTOANCNYGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pentanamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxy-5-methylphenyl)-5-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2629752.png)
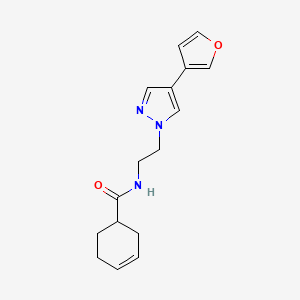
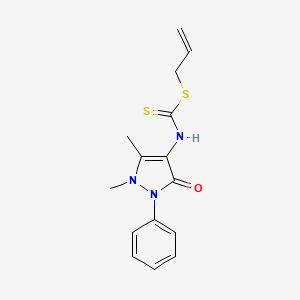
![2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-phenylacetonitrile](/img/structure/B2629757.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2629758.png)
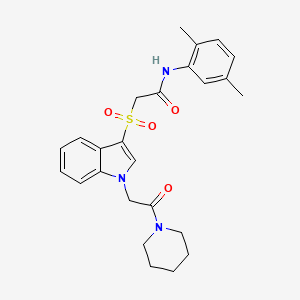
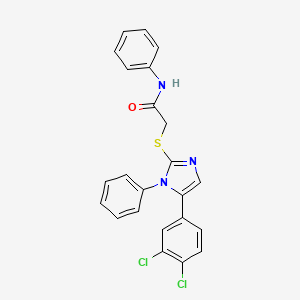
![(6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B2629768.png)
![1-Tert-butyl-3-[(4-fluorosulfonyloxyphenyl)carbamoyl]-5-methylpyrazole](/img/structure/B2629769.png)
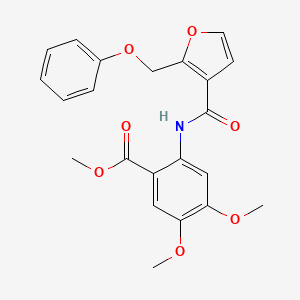
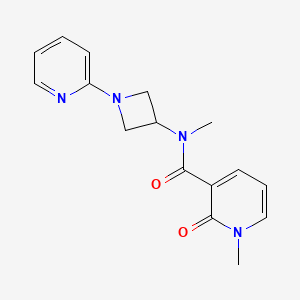
![6-Chloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide;hydrochloride](/img/structure/B2629773.png)
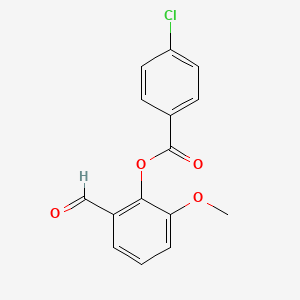
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2629775.png)